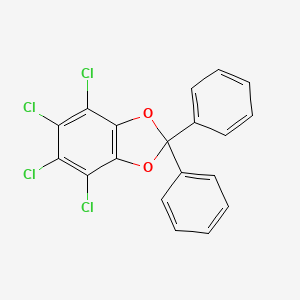

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole

Descripción

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole (CAS: Not explicitly listed) is a halogenated benzodioxole derivative characterized by a fused benzene-dioxole core with four chlorine atoms at positions 4, 5, 6, and 7, and two phenyl groups at position 2. Its synthesis involves the reaction of diphenylmethane with o-chlorobenzenes in tetrachloroethylene, yielding 26% under optimized conditions .

Propiedades

Fórmula molecular |

C19H10Cl4O2 |

|---|---|

Peso molecular |

412.1 g/mol |

Nombre IUPAC |

4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H10Cl4O2/c20-13-14(21)16(23)18-17(15(13)22)24-19(25-18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

Clave InChI |

GGWYAQJLQLNBKP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2(OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole typically involves the reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures. This process results in benzylic oxidation followed by acetal formation . The reaction conditions often require careful control of temperature and the use of specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to isolate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include o-chloranil and other quinones.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different benzodioxole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Comparison with Non-Halogenated Analog: 2,2-Diphenyl-1,3-benzodioxole

- Structural Differences : Lacks the four chlorine substituents on the benzene ring.

- Synthesis : Simpler preparation due to fewer halogenation steps.

- Molecular dynamics simulations confirm stable binding with minimal protein fluctuations .

Comparison with Methyl-Substituted Benzodioxoles (Compounds 15 and 16)

Comparison with Tetrachloroisoindoline-dione Derivatives

- Core Structure : Isoindoline-dione (a bicyclic imide) vs. benzodioxole (a fused dioxole-benzene system).

- Applications: Sulfonamide Derivatives: 4,5,6,7-Tetrachloroisoindoline-dione sulfonamides inhibit human carbonic anhydrases (CA I, II, IX, XII), with activity dependent on substituent positions . Quinophthalone Dyes: Tetrachloroisoindoline-dione-based quinophthalones (e.g., pC-QP and mC-QP) serve as yellow colorants in image sensors, leveraging chlorine-induced chemical resistance .

Comparison with Halogenated Dyes (Acid Red 92, Pigment Yellow 138)

- Structural Differences: Acid Red 92 (tetrachloro-tetrabromo fluorescein) and Pigment Yellow 138 (tetrachloroisoindoline-quinoline) are polyhalogenated dyes .

- Function : Chlorine and bromine atoms stabilize electronic transitions for vibrant colors and UV resistance.

- Contrast : While 4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole lacks conjugated dye systems, its chlorines similarly enhance thermal and oxidative stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.